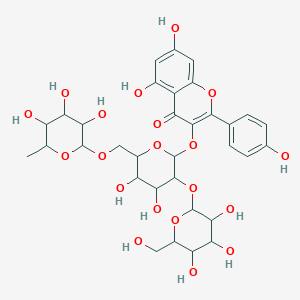
Camelliaside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Camelliaside A is a flavonoid compound isolated from the seeds of Camellia oleifera and Camellia sinensis. It is known for its various biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Camelliaside A can be extracted from the methanol extract of tea seed pomace. The extraction process involves the use of methanol as a solvent to isolate the flavonoid from the seed residues .
Industrial Production Methods: The industrial production of this compound typically involves large-scale extraction from tea seed pomace using methanol. The process includes steps such as solvent extraction, filtration, concentration, and purification to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Camelliaside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities. These derivatives are often used in further research and development .
Scientific Research Applications
Camelliaside A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methods.
Biology: Investigated for its antioxidant and anti-inflammatory properties, making it a potential candidate for treating various diseases.
Medicine: Explored for its potential in developing new drugs for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the cosmetics industry for its skin-protective properties and in the food industry as a natural antioxidant .
Mechanism of Action
Camelliaside A exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It suppresses the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways, reducing the production of pro-inflammatory cytokines.
Enzyme Inhibition: It inhibits enzymes such as monoamine oxidase B (MAO-B) and 5-lipoxygenase, which are involved in neurodegenerative diseases and inflammatory responses .
Comparison with Similar Compounds
Camelliaside A is unique among flavonoids due to its specific glycoside structure and biological activities. Similar compounds include:
Camelliaside B: Another flavonoid isolated from Camellia species with similar antioxidant and anti-inflammatory properties.
Kaempferol: A flavonol with potent antioxidant and anti-cancer activities.
Quercetin: A well-known flavonoid with broad-spectrum biological activities, including anti-inflammatory and anti-cancer effects
Properties
CAS No. |
55696-58-7 |
|---|---|
Molecular Formula |
C33H40O20 |
Molecular Weight |
756.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
InChI Key |
VNLOLXSJMINBIS-CFRIXVKNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Synonyms |
camelliaside A kaempferol-Gal-Rha-Glu |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


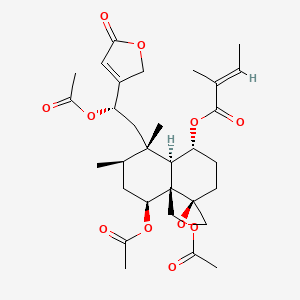
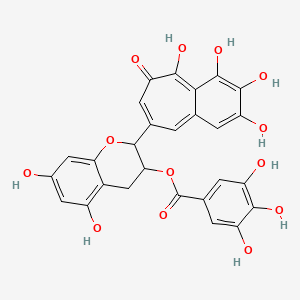
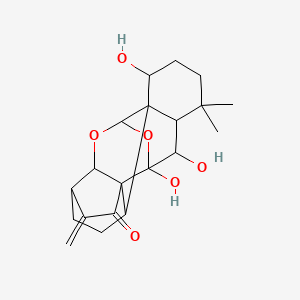
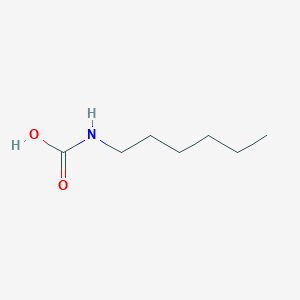

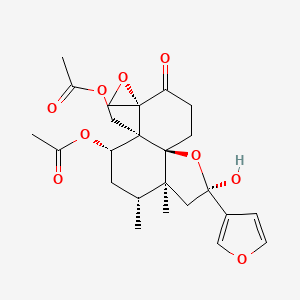
![(3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-3-[(E)-3-[(2S,3R)-3-nonyloxiran-2-yl]prop-2-enoyl]pyrrolidin-2-one](/img/structure/B1255610.png)
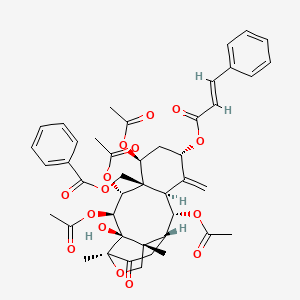
![(1aS,8S,8aR,8bS)-6-Amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methylazirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione](/img/structure/B1255616.png)

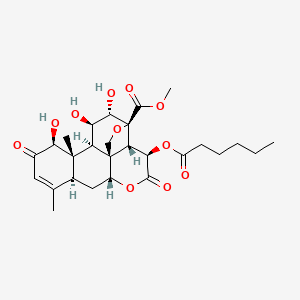
![2-[2-Nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6-tetramethylcyclohexane-1,3,5-trione](/img/structure/B1255624.png)
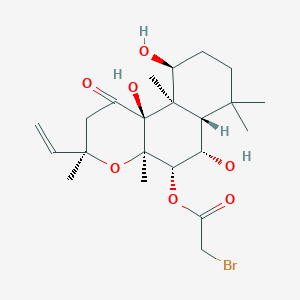
![9-methyl-3-[(2-methyl-1-imidazolyl)methyl]-2,3,4a,9a-tetrahydro-1H-carbazol-4-one](/img/structure/B1255626.png)
